

discovery and isolation of Miraculin (1-20)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Miraculin (1-20)**

Cat. No.: **B6304818**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Isolation of Miraculin

This technical guide provides a comprehensive overview of the discovery, characterization, and isolation of Miraculin, a taste-modifying glycoprotein. It is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of this protein. The guide details the historical context, physicochemical properties, and the molecular mechanism of action, with a focus on established experimental protocols for its purification.

Introduction: Discovery and History

The remarkable taste-modifying properties of the berry from *Synsepalum dulcificum* (formerly *Richadella dulcifica*), known as miracle fruit, were first documented in the Western world by the French explorer Chevalier des Marchais during a 1725 expedition to West Africa^[1]. For centuries, local populations had used the fruit to sweeten otherwise sour foods and beverages.

Systematic scientific investigation began in the mid-20th century. In 1968, two independent research groups, one led by Dr. Kenzo Kurihara and Dr. Lloyd Beidler in Japan and the USA, and another by Brouwer and colleagues in the Netherlands, successfully isolated the active principle^{[2][3][4]}. Kurihara and Beidler identified the substance as a basic glycoprotein, while the Dutch team named it "miraculin"^{[1][2][3]}. These initial studies established that miraculin itself is not sweet but binds to the taste buds, causing sour substances (acids) to be perceived as sweet^{[1][3]}. The complete amino acid sequencing of miraculin was later accomplished in 1989, providing a detailed molecular understanding of the protein^[5].

Physicochemical Properties of Miraculin

Miraculin is a glycoprotein with distinct characteristics that are crucial for its function and isolation. Early studies reported a molecular weight of approximately 44,000 Da[2][3]. However, more refined methods later determined the molecular weight of the single polypeptide chain to be closer to 28,000 Da[6][7][8]. The native form of miraculin is a homodimer[5].

The protein is composed of 191 amino acids and has a significant carbohydrate component, accounting for 13.9% of its total weight[6][7][9]. This sugar moiety is critical for its function and is composed of several monosaccharides. The stability of miraculin is pH-dependent; its taste-modifying activity is significantly reduced at pH values below 2.5 or above 12.0 but remains stable for extended periods at an acidic pH of around 3.7-4.0[2].

Table 1: Key Physicochemical Properties of Miraculin

Property	Value	Reference
Molecular Weight (SDS-PAGE)	28,000 Da	[6][7][8]
Polypeptide Composition	191 amino acids	[9]
Carbohydrate Content	13.9% (by weight)	[6][7]
Native Structure	Dimer, Tetramer	[1]
Optimal Stability	pH 3.7 - 4.0 at 4°C	[2]

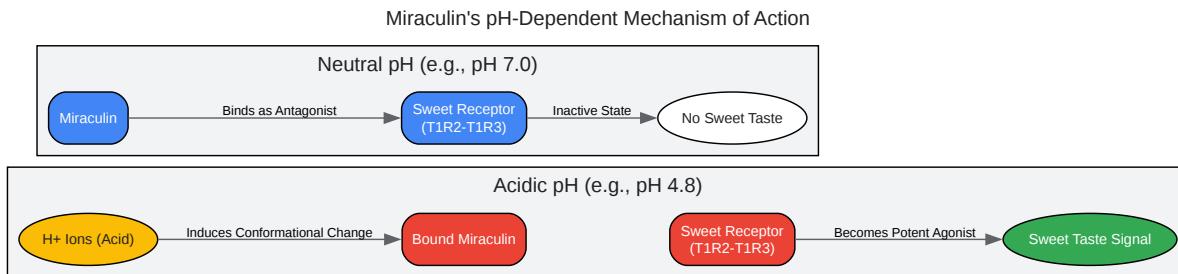
Table 2: Amino Acid Composition of Purified Miraculin

(Based on data from Theerasilp & Kurihara, 1988)

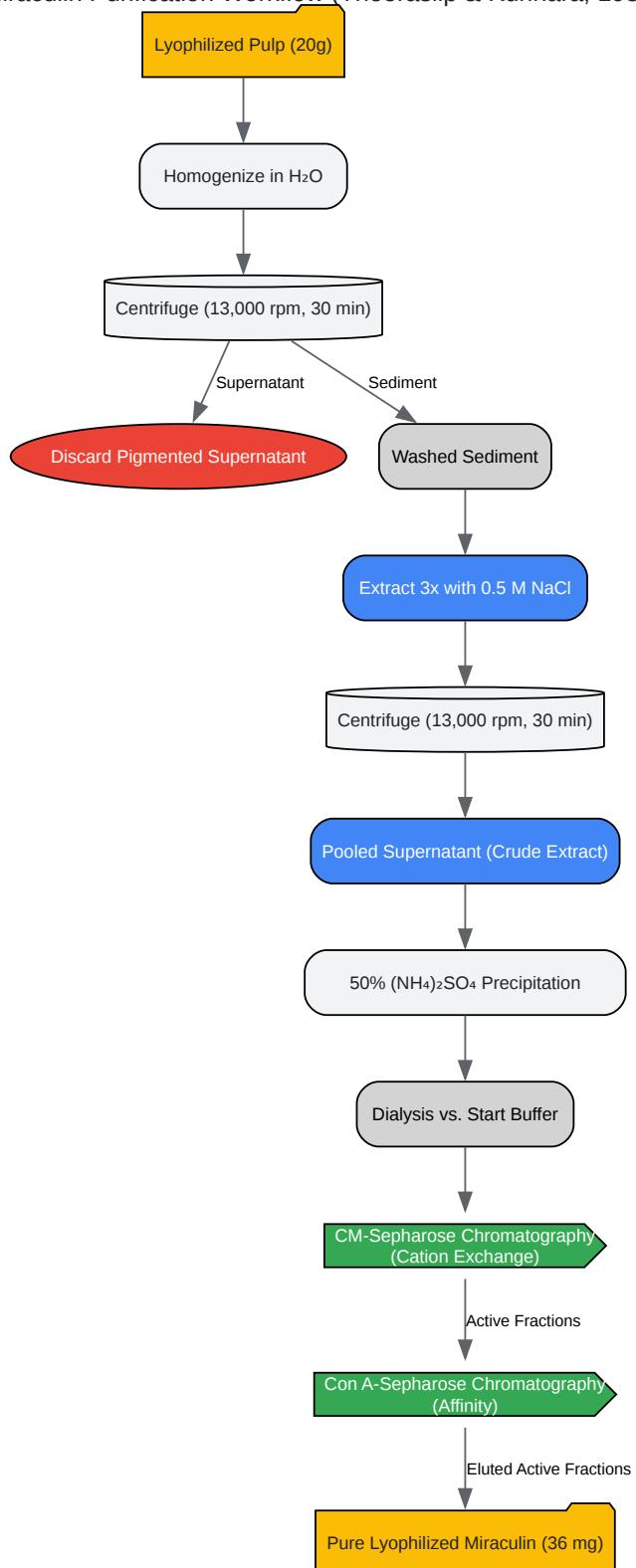
Amino Acid	Moles per Mole of Protein
Aspartic Acid	25
Threonine	14
Serine	11
Glutamic Acid	13
Proline	14
Glycine	14
Alanine	8
Cysteine	8
Valine	14
Methionine	1
Isoleucine	11
Leucine	13
Tyrosine	6
Phenylalanine	10
Histidine	5
Lysine	8
Arginine	6
Tryptophan	Not determined

Table 3: Sugar Composition of Purified Miraculin

(Based on data from Theerasilp & Kurihara, 1988)


Sugar	Molar Ratio
Glucosamine	3.03
Mannose	3.00
Galactose	0.69
Xylose	0.96
Fucose	2.12

Mechanism of Taste-Modifying Action


Miraculin's unique ability to make sour foods taste sweet is mediated by its interaction with the human sweet taste receptor, a G protein-coupled receptor composed of two subunits, T1R2 and T1R3. The mechanism is highly dependent on pH.

- Binding at Neutral pH: At a neutral pH (around 6.7 and above), miraculin binds strongly to the T1R2-T1R3 receptor. In this state, it acts as a competitive antagonist, meaning it occupies the receptor but does not activate it, and can even block other sweeteners from binding.
- Activation at Acidic pH: When a sour substance (an acid) is introduced, the local pH on the tongue drops. This acidic environment (optimally between pH 4.8 and 6.5) induces a conformational change in the miraculin protein that is already bound to the receptor. This change turns miraculin into a potent agonist, activating the T1R2-T1R3 receptor and triggering the downstream signaling cascade that results in the perception of a strong sweet taste.

This effect can persist for over an hour, until saliva gradually washes the miraculin off the tongue receptors.

Miraculin Purification Workflow (Theerasilp & Kurihara, 1988)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Miracle Fruit Page 2 DMC [quisqualis.com]
- 3. Taste-modifying protein from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mieraculin, the sweetness-inducing protein from miracle fruit [pubmed.ncbi.nlm.nih.gov]
- 5. nwnoggin.org [nwnoggin.org]
- 6. Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growables.org [growables.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and isolation of Miraculin (1-20)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6304818#discovery-and-isolation-of-miraculin-1-20\]](https://www.benchchem.com/product/b6304818#discovery-and-isolation-of-miraculin-1-20)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com